molecular formula C25H28O7 B10846135 abyssinoflavanone VI

abyssinoflavanone VI

Cat. No.: B10846135
M. Wt: 440.5 g/mol
InChI Key: ZAGCAZVMJBNNSU-UHFFFAOYSA-N
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Description

Abyssinoflavanone VI is a flavanone derived from Erythrina abyssinica (Leguminosae), characterized by a 5,7-dihydroxy substitution pattern and a dimethylpyran (DMP) ring fused to the flavanone backbone . Its structural uniqueness lies in the hydroxyl groups at positions 5 and 7, which enable hydrogen bonding with biological targets, and a π-π stacking interaction via its aromatic rings .

Properties

Molecular Formula

C25H28O7

Molecular Weight

440.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-2,2,9,9-tetramethyl-3,4,7,8-tetrahydropyrano[3,2-h]chromen-5-yl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H28O7/c1-24(2)6-5-12-7-14(15-10-20(29)25(3,4)32-23(15)22(12)31-24)18-11-17(28)21-16(27)8-13(26)9-19(21)30-18/h7-9,18,20,26-27,29H,5-6,10-11H2,1-4H3

InChI Key

ZAGCAZVMJBNNSU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC(=C3CC(C(OC3=C2O1)(C)C)O)C4CC(=O)C5=C(C=C(C=C5O4)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Abyssinoflavanone VI involves several steps, starting from basic flavonoid structures. The key steps include prenylation, which introduces the prenyl group into the flavonoid core. This process typically involves the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like acetone .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of engineered microorganisms, are being explored to produce this compound more efficiently .

Chemical Reactions Analysis

Types of Reactions: Abyssinoflavanone VI undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of this compound, which can exhibit different biological activities .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Key Substituents

Abyssinoflavanone VI belongs to the C-prenylated flavonoid class. Its structural analogs include Sanggenol O, Kanzonol E, and other abyssinoflavanones (IV, V, VII). A comparative analysis is provided below:

Table 1: Structural and Functional Comparison of this compound with Analogous Flavonoids
Compound Key Structural Features Hydrogen Bonding Interactions (Positions) Antimicrobial Activity Cytotoxicity (IC₅₀) Source/Application
This compound 5,7-dihydroxy groups; DMP and DMDHP rings 5-OH: Arg298; 7-OH: Met6, Ser113, Gln127 Active: S. aureus, P. aeruginosa Not reported Erythrina abyssinica; SARS-CoV-2 Mpro inhibition
Sanggenol O 5,7-dihydroxy groups; similar prenylation 5-OH: Arg298; 7-OH: Met6, Ser113, Gln127 Not reported Not reported Studied alongside this compound for SARS-CoV-2 Mpro binding
Kanzonol E 7-hydroxy group; lacks 5-hydroxy substituent 7-OH: Met6, Gln127 Not reported Not reported SARS-CoV-2 Mpro inhibition (weaker than this compound)
Abyssinoflavanone VII Structural isomer with varied hydroxylation pattern Not reported Active: S. aureus (propolis extracts) Not reported Propolis; inactive against Klebsiella pneumoniae and Candida albicans
2',3'-Dihydroxylupinifolin 8-C-isopentyl group hydroxylated at C-2 and C-3 Not reported Not reported P-388 cells: 1.3 mm/mL Derris reticulata; cytotoxic activity
Derriflavanone 3-methoxy-2,2-dimethyl-oxetane ring Not reported Not reported P-388 cells: 6.4 mm/mL Derris laxiflora; structurally distinct due to heterocyclic ring

Functional Divergence Driven by Structural Variations

Hydroxyl Group Positioning: The 5-OH group in this compound and Sanggenol O enables hydrogen bonding with Arg298 in SARS-CoV-2 Mpro, a critical interaction absent in Kanzonol E . The 7-OH group in this compound forms three hydrogen bonds (Met6, Ser113, Gln127), enhancing its binding affinity compared to Sanggenol O and Kanzonol E, which form fewer interactions .

Prenylation and Ring Modifications: The DMP ring in this compound contributes to its π-π stacking with Phe8, a feature shared with Sanggenol O but absent in non-prenylated flavonoids like genistein . Derivatives like 2',3'-dihydroxylupinifolin and derriflavanone exhibit cytotoxicity due to isoprenyl or oxetane substituents, which are absent in this compound .

Antimicrobial Specificity: this compound shows activity against S. aureus and P. coli or Salmonella spp., unlike erylatissin flavonoids from Erythrina latissima, which broadly target Gram-positive and Gram-negative bacteria . Abyssinoflavanone VII, found in propolis, shares bactericidal effects against S.

Research Implications and Gaps

  • Antiviral Potential: this compound’s dual interactions (π-π stacking and hydrogen bonding) position it as a promising scaffold for anti-SARS-CoV-2 drug design .
  • Structure-Activity Relationships (SAR): The absence of cytotoxicity data for this compound limits its therapeutic evaluation compared to cytotoxic analogs like 2',3'-dihydroxylupinifolin .
  • Synthetic Accessibility : Derivatives with modified prenylation (e.g., oxetane rings) could enhance bioactivity but require further exploration .

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating abyssinoflavanone VI from natural sources, and how can purity be validated?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, UV-Vis) and chromatographic retention indices. Ensure reproducibility by cross-referencing spectral data with published libraries and adhering to protocols outlined in phytochemical isolation studies .

Q. How can researchers establish the structural elucidation of this compound using spectroscopic data?

  • Methodological Answer : Combine 1D/2D NMR (e.g., 1^1H, 13^{13}C, HSQC, HMBC) to map carbon-proton correlations and confirm the flavanone backbone. Mass spectrometry (HRMS) confirms molecular weight. Compare results with structurally similar flavanones (e.g., naringenin derivatives) to resolve ambiguities in stereochemistry or substituent positioning .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with appropriate controls (e.g., ascorbic acid for antioxidants). Ensure assays are conducted at physiologically relevant concentrations (1–100 µM) and validate results with dose-response curves. Replicate experiments across multiple cell lines to assess specificity .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological efficacy (e.g., anti-inflammatory vs. pro-inflammatory effects) be resolved?

  • Methodological Answer : Conduct systematic reviews of existing studies to identify variables such as cell type, concentration, or incubation time. Perform comparative dose-response experiments under standardized conditions. Use transcriptomic or proteomic profiling to map signaling pathways and identify context-dependent mechanisms .

Q. What strategies optimize the synthetic route for this compound to improve yield and scalability?

  • Methodological Answer : Employ retrosynthetic analysis to identify key intermediates (e.g., chalcone precursors). Test catalytic systems (e.g., Lewis acids for cyclization) and solvent polarity effects. Use design-of-experiment (DoE) frameworks to optimize reaction parameters (temperature, pH) and characterize intermediates via TLC/MS .

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to simulate binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate predictions with molecular dynamics simulations (GROMACS) to assess stability. Cross-reference results with mutagenesis studies to confirm critical binding residues .

Q. What experimental designs address the limited bioavailability of this compound in preclinical studies?

  • Methodological Answer : Develop nanoformulations (liposomes, polymeric nanoparticles) to enhance solubility. Use pharmacokinetic studies (LC-MS/MS for plasma concentration) to assess absorption and half-life. Compare oral vs. intravenous administration in animal models to identify metabolic bottlenecks .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze dose-dependent effects of this compound in heterogeneous datasets?

  • Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response) to calculate EC50_{50} values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare groups. Address heterogeneity by stratifying data based on variables like cell viability thresholds or assay methodologies .

Q. What frameworks validate the ecological relevance of this compound’s bioactivity in field studies?

  • Methodological Answer : Design field trials with controlled variables (soil pH, light exposure) to replicate natural conditions. Use metabolomic profiling to compare compound levels in wild vs. cultivated sources. Corrogate findings with ecological niche modeling to assess environmental drivers of biosynthesis .

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